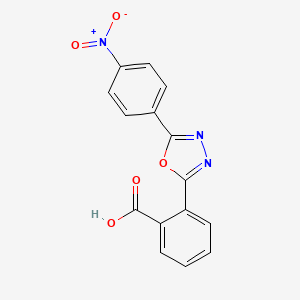

2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Descripción

Propiedades

Número CAS |

56894-71-4 |

|---|---|

Fórmula molecular |

C15H9N3O5 |

Peso molecular |

311.25 g/mol |

Nombre IUPAC |

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |

InChI |

InChI=1S/C15H9N3O5/c19-15(20)12-4-2-1-3-11(12)14-17-16-13(23-14)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,19,20) |

Clave InChI |

LBJMVZJZKKIDDQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzhydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Mecanismo De Acción

The mechanism of action of 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The nitrophenyl group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Modifications and Electronic Effects

Table 1: Substituent Effects on Oxadiazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to chloro or fluoro substituents.

- Benzoic Acid vs. Other C2 Groups: The benzoic acid moiety increases solubility in aqueous environments (via ionization) and enables hydrogen bonding, contrasting with lipophilic groups like chlorophenyl or sulfonyl derivatives. This may explain its anti-inflammatory activity, as carboxylic acids are common in non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Pharmacological Profiles of Selected Analogs

Key Findings :

- Anti-Inflammatory Activity: The target compound’s COX-2 selectivity (IC₅₀: 8.2 mM) surpasses analogs with alkyl or thioether substituents, likely due to the benzoic acid group mimicking endogenous NSAID structures .

- Enzyme Inhibition : Derivatives with 4-nitrophenyl groups demonstrate strong α-amylase inhibition (e.g., 60–75% at 100 µg/mL), suggesting the nitro group enhances interaction with enzyme active sites .

Analysis :

- Synthetic Accessibility : The target compound requires multi-step synthesis (e.g., hydrazide cyclization followed by ester hydrolysis), whereas chloro-methyl analogs are synthesized more efficiently using POCl₃ .

- Lipophilicity : The benzoic acid group reduces LogP (2.1) compared to perfluoroethoxy (4.2) or chloromethyl (3.5) derivatives, improving bioavailability per Lipinski’s rule .

Actividad Biológica

The compound 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a derivative of benzoic acid that features a nitrophenyl substituent and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiproliferative, antimicrobial, and antioxidant effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can be represented as follows:

Antiproliferative Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazole showed promising results in inhibiting cell growth in human cancer cell lines such as Hep-G2 and A2058. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid | A2058 | 15.2 |

| Other oxadiazole derivatives | Hep-G2 | 12.7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and bacterial cell death.

| Bacteria Type | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 14 |

| Escherichia coli (Gram-negative) | 12 |

Antioxidant Activity

Antioxidant assays have revealed that the compound possesses significant free radical scavenging ability. This activity is crucial in preventing oxidative stress-related diseases. The antioxidant potential is attributed to the presence of the nitro group and the aromatic structure which can donate electrons to free radicals.

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various derivatives of oxadiazoles including 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid. The synthesized compounds were evaluated for their antiproliferative activity using MTT assays on different cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity .

Study 2: In Silico Analysis

In silico docking studies have been conducted to predict the binding affinity of this compound with various biological targets including enzymes involved in cancer metabolism. The results suggested that the compound could effectively inhibit target enzymes such as cathepsins B and L, which are crucial in tumor progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.